(3,4-Dimethoxyphenyl)(1-phenyl-1H-imidazol-2-yl)methanone
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Description
(3,4-Dimethoxyphenyl)(1-phenyl-1H-imidazol-2-yl)methanone is a compound that features a combination of a dimethoxyphenyl group and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the dimethoxyphenyl and imidazole moieties contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(1-phenyl-1H-imidazol-2-yl)methanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-phenyl-1H-imidazole-2-carboxaldehyde under acidic or basic conditions. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha-halo ketones and ammonia.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to imidazolines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Imidazolines and reduced phenyl derivatives.
Substitution products: Halogenated or nitrated phenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Antimicrobial Activity: The imidazole ring is known for
Properties
CAS No. |
61496-26-2 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-phenylimidazol-2-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-8-13(12-16(15)23-2)17(21)18-19-10-11-20(18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
PQLFXTAZJJBHKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=NC=CN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
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